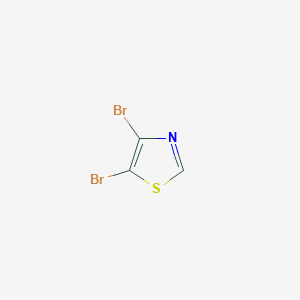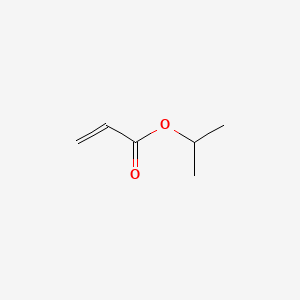
Isopropyl acrylate
Übersicht
Beschreibung
Isopropyl acrylate is a compound that is closely related to various acrylamide polymers and derivatives. While the provided papers do not directly discuss isopropyl acrylate, they do provide insights into similar compounds such as poly(N-isopropyl acrylamide) and 2-hydroxyisopropyl acrylate. These compounds are of interest due to their applications in fields like drug delivery and polymer synthesis .
Synthesis Analysis
The synthesis of related compounds involves controlled polymerization techniques and chemical reactions. For instance, poly(N-isopropyl acrylamide) (PNIPAM) can be synthesized through a controlled room-temperature RAFT polymerization, which requires a suitable chain transfer agent (CTA) and initiating species. The process yields a polymer with characteristics of a controlled/"living" polymerization . Similarly, 2-hydroxyisopropyl acrylate is synthesized from acrylic acid and propylene through a ring-opening reaction, achieving high yield and purity under optimal conditions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as 1H NMR and infrared spectroscopy. For example, the structure of 2-hydroxyisopropyl acrylate was confirmed by these methods, ensuring the correct synthesis of the compound . Additionally, the molecular behavior of PNIPAM in different solvents and temperatures has been studied using 1H and 13C NMR spectroscopy, revealing changes in hydrogen bonding and phase behavior .
Chemical Reactions Analysis
The chemical behavior of these polymers and their reactions in various environments are of significant interest. PNIPAM exhibits a thermoresponsive behavior, with a lower critical solution temperature (LCST) around 32°C in water. Above this temperature, the polymer undergoes phase separation due to changes in hydrophobic interactions, as interpreted by the Nemethy-Scheraga model .
Physical and Chemical Properties Analysis
The physical properties of these polymers, such as particle size and distribution, can be influenced by the polymerization conditions. For instance, the dispersion polymerization of acrylamide using a partial isopropyl ester as a stabilizer results in polydisperse nanoparticles. The size of these particles correlates with the solubility parameter of the dispersion medium . The chemical properties, such as solubility and temperature responsiveness, are crucial for applications like drug delivery, where the polymer's behavior in biological environments is essential .
Wissenschaftliche Forschungsanwendungen
1. Bioengineering and Tissue Engineering
Isopropyl acrylate, particularly in its polymerized form as poly(N-isopropyl acrylamide) (pNIPAM), is extensively used in bioengineering. It offers nondestructive release of biological cells and proteins, making it useful in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, tumor-like spheroid formation, and bioadhesion and bioadsorption studies. It also facilitates the manipulation and deformation of individual cells (Cooperstein & Canavan, 2010).
2. Drug Delivery Systems
Poly(N-isopropyl acrylamide) has been widely investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide allows for the creation of tailored polymers with specific properties, enhancing their suitability for drug delivery systems (Convertine et al., 2004).
3. Thermal Degradation Studies
Research on poly(isopropyl acrylate) includes understanding its thermal degradation. It degrades at around 260°C in two stages, offering insights into the stability and longevity of materials derived from isopropyl acrylate (Grassie & Speakman, 1971).
4. Biocompatibility Studies
Studies on the biocompatibility of N-isopropyl acrylamide-based hydrogels demonstrate their compatibility with various biological parameters. This makes them suitable for applications in medicine, biotechnology, and bioengineering (Işıkver et al., 2017).
5. Soft Robotics and Biomedical Devices
The application in shape-morphing hydrogels for biomedical devices and soft robotics is another area where isopropyl acrylate derivatives are useful. They offer a combination of excellent mechanical properties and fast response speed, crucial for these applications (Zheng et al., 2018).
6. Assessment of Cytotoxicity
pNIPAM, a popular stimulus-responsive polymer, especially in tissue engineering, has been assessed for cytotoxicity. Studies have evaluated its relative biocompatibility and found that while its viability decreases compared to controls, it is not cytotoxic to mammalian cells in long-term experiments (Cooperstein & Canavan, 2013).
Wirkmechanismus
Target of Action
Isopropyl acrylate is a type of acrylate monomer, which is a key component in the formation of acrylic polymers . The primary targets of isopropyl acrylate are the molecules it interacts with during polymerization processes. These can include other monomers, initiators, or catalysts involved in the polymerization reaction .
Mode of Action
The mode of action of isopropyl acrylate primarily involves its participation in polymerization reactions. As an acrylate monomer, it can undergo radical polymerization, a process where the double bond in the acrylate molecule opens and reacts with other monomers to form long-chain polymers . This process can be initiated by various factors such as heat, light, or chemical initiators .
Biochemical Pathways
The biochemical pathways involving isopropyl acrylate are primarily related to its degradation. Microorganisms can attack the chemical structure of acrylic polymers, leading to their biodegradation . The exact enzymes and metabolic pathways involved in this process are still under investigation .
Result of Action
The primary result of isopropyl acrylate’s action is the formation of acrylic polymers. These polymers have a wide range of applications, including in paints, adhesives, and various plastic materials . On a molecular level, the polymerization of isopropyl acrylate results in the formation of long-chain polymers from individual monomer units .
Action Environment
The action of isopropyl acrylate can be influenced by various environmental factors. For example, the rate of polymerization can be affected by temperature, light, and the presence of initiators or catalysts . Additionally, the stability and efficacy of isopropyl acrylate can be influenced by factors such as pH and the presence of other chemicals .
Safety and Hazards
Isopropyl acrylate is classified as a flammable liquid (Category 2) and can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIZMNPXTXVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-32-3 | |
| Details | Compound: Poly(isopropyl acrylate) | |
| Record name | Poly(isopropyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060997 | |
| Record name | Isopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an ester-like odor; [MSDSonline] | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isopropyl acrylate | |
CAS RN |
689-12-3 | |
| Record name | Isopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TMJ62Z1LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PROPENOIC ACID, 1-METHYLETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopropyl acrylate?
A1: Isopropyl acrylate has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: How is the stereoregularity of poly(isopropyl acrylate) determined?
A2: The tacticity of poly(isopropyl acrylate) can be determined using nuclear magnetic resonance (NMR) spectroscopy. Specifically, the β-proton absorptions of poly(isopropyl acrylate-α,β-d2) are analyzed to determine the diad tacticity. [] Additionally, 13C NMR spectroscopy can be employed to analyze the methine and methylene carbon resonances, providing insights into the triad and hexad sequences of the polymer. []
Q3: Can infrared spectroscopy be used to estimate the stereoregularity of poly(isopropyl acrylate)?
A3: While not as precise as NMR, infrared (IR) spectroscopy can provide an approximate estimation of the stereoregularity of poly(methyl acrylate), which can be derived from syndiotactic poly(trimethylsilyl acrylate). []
Q4: What is the thermal stability of poly(isopropyl acrylate) compared to its linear analogs?
A5: Hyperbranched poly(isopropyl acrylate)s, synthesized via self-condensing vinyl polymerization using atom transfer radical polymerization (ATRP), generally exhibit lower thermal stability compared to their linear counterparts. []
Q5: What are the primary volatile products resulting from the thermal degradation of poly(isopropyl acrylate)?
A7: Poly(isopropyl acrylate), being a secondary ester, begins to degrade at approximately 260°C through a two-stage process. The primary volatile products generated during this degradation are carbon dioxide and propylene. [] In contrast, other primary ester poly(alkyl acrylate)s degrade at higher temperatures (around 300°C) in a single stage, producing carbon dioxide, the corresponding olefin, and alcohol matching the alkyl group. []
Q6: How is hyperbranched poly(isopropyl acrylate) synthesized?
A8: Hyperbranched poly(isopropyl acrylate) can be synthesized using atom transfer radical polymerization (ATRP) with a specifically designed AB* monomer, 2-(2-chloroacetyloxy)-isopropyl acrylate (CAIPA). []
Q7: What role does the ratio of 2,2'-bipyridyl to CAIPA play in the synthesis of hyperbranched poly(isopropyl acrylate)?
A9: In the ATRP synthesis of hyperbranched poly(isopropyl acrylate), the ratio of 2,2'-bipyridyl to CAIPA significantly influences the branching structure of the resulting polymers. This is due to the unequal reactivity of the A and B groups in the CAIPA monomer, leading to deviations from ideal self-condensing vinyl polymerization. []
Q8: Can isopropyl acrylate be polymerized in liquid ammonia?
A10: Yes, polymerization of isopropyl acrylate in liquid ammonia is possible. Unlike lower acrylate homologs (methyl, ethyl, n-propyl) that primarily undergo amide anion initiation and chain transfer, leading to one amino group per polymer chain, isopropyl acrylate and higher homologs exhibit significantly lower nitrogen incorporation. [] This suggests alternative initiation and termination mechanisms, with alkoxide initiation being a plausible explanation. []
Q9: Has computational chemistry been applied to study isopropyl acrylate or its derivatives?
A13: Yes, molecular docking studies have been conducted using isopropyl acrylate as a ligand. For example, in silico analysis investigating potential inhibitors of HMG CoA reductase (HMGCR) revealed that isopropyl acrylate could potentially interact with the enzyme's active site. [] While this specific study focused on isopropyl acrylate's potential as an HMGCR inhibitor, it highlights the applicability of computational methods in understanding the interactions of isopropyl acrylate and its derivatives with biological targets.
Q10: What are some applications of isopropyl acrylate in materials science?
A14: Isopropyl acrylate is commonly used as a comonomer in the production of various polymers, including coatings, adhesives, and resins. [, , ] Its inclusion can modify the properties of the final polymer, such as flexibility, adhesion, and glass transition temperature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



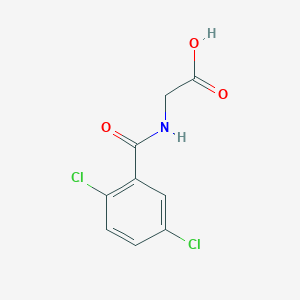
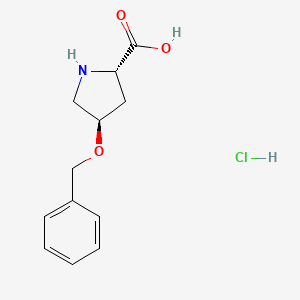
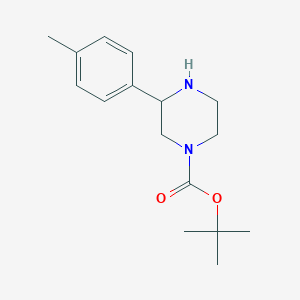
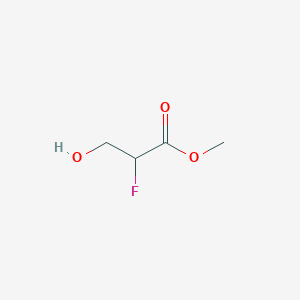
![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)

![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)


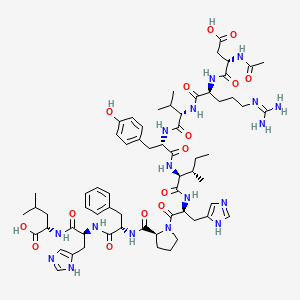

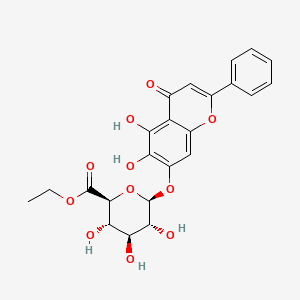
![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)
